molecular formula C15H28O8 B11827063 9-(B-D-Galactopyranose)-nonanoic acid

9-(B-D-Galactopyranose)-nonanoic acid

Cat. No.: B11827063
M. Wt: 336.38 g/mol
InChI Key: IFQDVDBDMQLILK-BGNCJLHMSA-N
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Description

9-(B-D-Galactopyranose)-nonanoic acid is a compound that combines a nonanoic acid chain with a B-D-galactopyranose moiety. This unique structure allows it to exhibit properties of both fatty acids and carbohydrates, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(B-D-Galactopyranose)-nonanoic acid typically involves the conjugation of a nonanoic acid derivative with a B-D-galactopyranose unit. This can be achieved through various chemical reactions, including esterification and glycosylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted galactopyranose derivatives .

Scientific Research Applications

9-(B-D-Galactopyranose)-nonanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(B-D-Galactopyranose)-nonanoic acid involves its interaction with specific molecular targets and pathways. The B-D-galactopyranose unit can bind to carbohydrate receptors, while the nonanoic acid chain can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, energy metabolism, and membrane fluidity .

Comparison with Similar Compounds

    Phenyl-β-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nonanoic acid chain.

    β-D-glucopyranoside derivatives: These compounds have a glucose moiety instead of galactose.

Uniqueness: 9-(B-D-Galactopyranose)-nonanoic acid is unique due to its combination of a fatty acid and a carbohydrate, which allows it to exhibit properties of both classes of compounds. This dual functionality makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C15H28O8

Molecular Weight

336.38 g/mol

IUPAC Name

9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid

InChI

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1

InChI Key

IFQDVDBDMQLILK-BGNCJLHMSA-N

Isomeric SMILES

C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O

Canonical SMILES

C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O

Origin of Product

United States

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